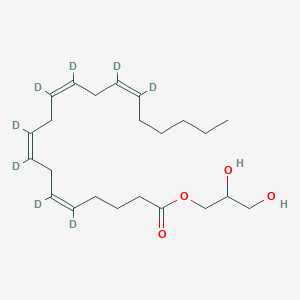

1-Arachidonoyl-d8-rac-glycerol

Übersicht

Beschreibung

1-Arachidonoyl-d8-rac-glycerol is a deuterated form of 1-arachidonoyl glycerol, which is a glycerolipid. This compound is often used as an internal standard for the quantification of 1-arachidonoyl glycerol in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . It is a weak agonist of the cannabinoid receptor type 1 (CB1) and has potential pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Arachidonoyl-d8-rac-glycerol can be synthesized by esterification of deuterated arachidonic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Arachidonoyl-d8-rac-Glycerol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Lipidarten zu bilden.

Hydrolyse: Es kann hydrolysiert werden, um deuterierte Arachidonsäure und Glycerin zu produzieren.

Isomerisierung: Es kann Isomerisierung eingehen, um verschiedene Isomere zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hydrolyse: Saure oder basische Bedingungen können für die Hydrolyse verwendet werden, mit Reagenzien wie Salzsäure oder Natriumhydroxid.

Isomerisierung: Isomerisierung kann unter thermischen oder katalytischen Bedingungen auftreten.

Hauptprodukte:

Oxidation: Oxidierte Lipidarten.

Hydrolyse: Deuterierte Arachidonsäure und Glycerin.

Isomerisierung: Verschiedene Isomere von this compound

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-AG-d8 is characterized by its molecular formula and a molecular weight of 386.6 g/mol. It is a deuterated glycerol ester of arachidonic acid, which enhances the stability and detection sensitivity in analytical procedures. The compound exhibits high solubility in solvents like DMSO and ethanol, making it versatile for laboratory applications .

Scientific Research Applications

- Quantification of Endocannabinoids :

-

Cannabinoid Receptor Studies :

- As a weak agonist of the cannabinoid receptor type 1 (CB1), 1-AG-d8 is instrumental in studying the pharmacodynamics of cannabinoids. It helps elucidate the structural requirements for receptor activation and downstream signaling mechanisms, contributing to our understanding of cannabinoid pharmacology .

- Investigating Cannabinoid Potency :

- Neuroscience Research :

- In Vivo Studies :

Case Study 1: Cannabinoid Receptor Activation

Sugiura et al. (1997) explored the structural requirements for CB1 receptor activation using various analogs of arachidonoyl glycerols, including 1-AG and its derivatives. Their findings indicated that specific modifications to the glycerol backbone could enhance receptor binding affinity and efficacy, providing insights into cannabinoid drug design.

Case Study 2: Endocannabinoid Quantification

A study conducted by researchers at Cayman Chemical utilized 1-AG-d8 as an internal standard to quantify endocannabinoids in mouse brain tissue samples via LC-MS. The results demonstrated significant variations in endocannabinoid levels across different brain regions, highlighting the importance of accurate quantification methods in neuropharmacological research.

Case Study 3: Pharmacological Profiling

In a recent investigation, scientists assessed the pharmacological profile of various cannabinoid compounds, including 1-AG-d8. The study aimed to evaluate their potential therapeutic effects on pain relief and inflammation, utilizing both in vitro and in vivo models to establish efficacy and safety profiles.

Wirkmechanismus

1-Arachidonoyl-d8-rac-glycerol exerts its effects by acting as a weak agonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor and modulates its activity, leading to various pharmacological effects. The compound also interacts with other molecular targets and pathways involved in lipid signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

2-Arachidonoylglycerol: Another glycerolipid that is a more potent agonist of the CB1 receptor.

Anandamide: An endocannabinoid that also acts on the CB1 receptor but has different pharmacological properties.

Uniqueness: 1-Arachidonoyl-d8-rac-glycerol is unique due to its deuterated form, which makes it a valuable internal standard for analytical techniques. Its stability and reduced isomerization compared to 2-arachidonoylglycerol make it a preferred choice in certain research applications .

Biologische Aktivität

1-Arachidonoyl-d8-rac-glycerol (1-AG-d8) is a deuterated analogue of 1-arachidonoylglycerol (1-AG), an endocannabinoid that plays a significant role in the endocannabinoid system (ECS). This compound is of particular interest due to its potential therapeutic applications and its biological activity, particularly in relation to cannabinoid receptors.

- Chemical Formula : C23H30D8O4

- Molecular Weight : 386.6 g/mol

- CAS Number : 2692624-29-4

- Purity : 98%

1-AG acts primarily as a weak agonist at the CB1 receptor, which is part of the ECS involved in various physiological processes including appetite regulation, pain sensation, mood, and memory. Unlike its more potent counterpart, 2-arachidonoylglycerol (2-AG), which exhibits significantly higher binding affinity and agonistic activity at CB1 receptors, 1-AG is characterized by its lower efficacy but still demonstrates notable biological activity.

Comparative Binding Affinity

| Compound | Binding Affinity (Ki) | Agonist Activity |

|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | 10-100 times higher than 1-AG | Strong |

| 1-Arachidonoylglycerol (1-AG) | Lower than 2-AG | Weak |

Biological Effects

Research has shown that 1-AG can influence various physiological responses through its interaction with cannabinoid receptors. Notably:

- Appetite Regulation : Studies indicate that endocannabinoids like 1-AG can enhance food intake by modulating the reward pathways in the brain.

- Pain Modulation : Activation of the ECS via 1-AG may contribute to analgesic effects, as cannabinoids are known to reduce pain perception.

- Neuroprotection : There is evidence suggesting that 1-AG may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-AG and its implications:

Study on Alcohol Consumption

A study involving methamphetamine-lesioned mice demonstrated that increased levels of 2-AG correlated with heightened ethanol consumption. The administration of CB1 receptor antagonists reduced this effect, suggesting that modulation of the ECS via compounds like 1-AG could influence alcohol-related behaviors .

Inflammatory Response Modulation

Another study highlighted the role of endocannabinoids in inflammatory bowel disease (IBD). It was found that alterations in endocannabinoid levels, including those of 1-AG, were associated with dysbiosis in IBD patients, indicating a potential therapeutic target for managing inflammation .

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPCOKIYJYGMDN-FBFLGLDDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OCC(CO)O)/[2H])/[2H])/[2H])/CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.